(4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
Overview
Description
(4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazole ring, a nitrophenyl group, and a ditert-butylphenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one typically involves the condensation of 3,5-ditert-butylbenzaldehyde with 4-nitrobenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The oxazole ring is then formed through cyclization reactions involving suitable reagents and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in redox reactions, while the oxazole ring may interact with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in organic synthesis as a methylating agent.
Uniqueness
(4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one is unique due to its combination of structural features, including the oxazole ring, nitrophenyl group, and ditert-butylphenyl group
Properties
IUPAC Name |
(4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-23(2,3)17-12-16(13-18(14-17)24(4,5)6)21-25-20(22(27)30-21)11-15-7-9-19(10-8-15)26(28)29/h7-14H,1-6H3/b20-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXZLIMFRSRMT-JAIQZWGSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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